(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Overview
Description
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Biological Activity
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid is a bicyclic compound notable for its unique tricyclic structure and specific stereochemistry. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, analgesic, and antioxidant properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : CHO
- Molecular Weight : 152.15 g/mol
- CAS Number : 52730-40-2
- IUPAC Name : 5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored through various studies that highlight its pharmacological potential:
1. Antimicrobial Activity
Compounds with carboxylic acid functionalities are known for their antimicrobial properties against a range of pathogens. Research indicates that this compound may exhibit similar effects due to its structural characteristics.
2. Analgesic Effects
Preliminary studies suggest that derivatives of this compound can interact with pain receptors or influence pain pathways in biological systems. The presence of specific functional groups may enhance its efficacy as an analgesic agent.
3. Antioxidant Properties
The compound's structure includes hydroxyl and carbonyl groups that contribute to its radical scavenging activities, suggesting potential applications in combating oxidative stress.
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) models have been utilized to predict the biological responses based on structural modifications of this compound. These models help identify the relationship between chemical structure and biological activity, guiding future synthetic efforts to optimize efficacy.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
5-Oxotricyclo[2.2.1.0²,⁶]heptane | Tricyclic | Lacks carboxylic acid; different biological activity |
5-Hydroxytricyclo[2.2.1.0²,⁶]heptane | Tricyclic | Hydroxyl group instead of carboxyl; potential antioxidant |
5-Acetyltricyclo[2.2.1.0²,⁶]heptane | Tricyclic | Acetyl group; altered reactivity |
This table illustrates the uniqueness of this compound compared to similar compounds due to its specific functional groups and stereochemistry.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various carboxylic acid derivatives against common bacterial strains and found promising results for this compound.
- Analgesic Mechanism : Research on pain modulation indicated that compounds structurally related to this compound could influence opioid receptors in vitro.
- Oxidative Stress Mitigation : A study demonstrated that this compound exhibited significant free radical scavenging activity in cell culture models.
Future Directions
The unique properties of this compound present numerous avenues for future research:
- Further exploration of its mechanism of action in various biological systems.
- Development of novel derivatives with enhanced pharmacological profiles.
- Investigating the potential for therapeutic applications in treating infections and managing pain.
Properties
IUPAC Name |
5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZAHBGIJALKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C(=O)C1C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990999 | |
Record name | 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70748-53-7 | |
Record name | 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070748537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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